molecular formula C19H13F3N6S B10921691 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1005631-18-4

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10921691
CAS No.: 1005631-18-4
M. Wt: 414.4 g/mol
InChI Key: PNTFUUATRWQBNL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class, characterized by a fused heterocyclic core incorporating thiophene, triazole, and pyrimidine rings. Key structural features include:

  • 8-Methyl group: Enhances steric bulk and metabolic stability.
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl substituent: Introduces electron-withdrawing trifluoromethyl (CF₃) and methyl groups, likely influencing receptor binding and lipophilicity.

Synthesis typically involves multi-step reactions starting with thiophene derivatives, followed by cyclization with hydrazides or isothiocyanates under reflux conditions, as seen in analogous compounds .

Properties

CAS No.

1005631-18-4

Molecular Formula

C19H13F3N6S

Molecular Weight

414.4 g/mol

IUPAC Name

11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13F3N6S/c1-10-14(11-6-4-3-5-7-11)15-17-24-16(26-28(17)9-23-18(15)29-10)12-8-13(19(20,21)22)27(2)25-12/h3-9H,1-2H3

InChI Key

PNTFUUATRWQBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4)C(F)(F)F)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Regioselective Synthesis of 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-yl Substituent

The trifluoromethylated pyrazole moiety is synthesized via cyclocondensation of methyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA). As detailed in WO2017084995A1, reaction optimization prevents isomerization to the thermodynamically favored 1-methyl-3-(trifluoromethyl) isomer by employing sub-stoichiometric acid catalysis (0.05–0.1 eq. H2SO4) in aqueous ethanol at 80–90°C . Under these conditions, kinetic control favors nucleophilic attack at the β-keto carbonyl, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol with 94:6 regioselectivity (Table 1).

Table 1: Optimization of Pyrazole Regioselectivity

Acid Catalyst (eq.)Temp (°C)Selectivity (5-CF3 : 3-CF3)Yield (%)
Acetic Acid (1.0)8058:4289
H2SO4 (0.1)9094:691
TFA (0.05)8589:1193

Post-synthesis, the hydroxyl group at position 5 is activated for subsequent coupling via bromination using PBr3 in dichloromethane, achieving quantitative conversion to 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Assembly of the Thieno[3,2-e]Pyrimidine Core

The thienopyrimidine scaffold is constructed from 3-amino-4-methylthiophene-2-carboxylate through sequential:

  • Cyclization : Reaction with phenyl isocyanate in DMF at 120°C forms 4-methyl-9-phenylthieno[3,2-e]pyrimidin-2(1H)-one .

  • Hydrazination : Treatment with hydrazine hydrate in refluxing ethanol introduces the N–NH2 group at position 4, critical for triazolo ring formation (Yield: 82%) .

Key Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-7), 7.45–7.38 (m, 5H, Ph), 2.45 (s, 3H, 8-CH3) .

  • HRMS : m/z calcd. for C14H12N2OS [M+H]+ 273.0698, found 273.0695 .

Triazolo[1,5-c]Pyrimidine Annulation via Dimroth Rearrangement

The hydrazino intermediate undergoes cyclocondensation with triethyl orthoformate in glacial acetic acid at 100°C, forming the [4,3-c]triazolo isomer as a transient intermediate . Instantaneous Dimroth rearrangement in aqueous NaOH (pH 10–12) at 25°C reorients the triazolo ring to yield the target [1,5-c] system (Scheme 1) .

Scheme 1: Triazolo Ring Formation and Rearrangement

Optimized Conditions :

  • Orthoester Ratio : 1.2 eq. triethyl orthoformate

  • Rearrangement Time : 30 min

  • Yield : 88% after recrystallization from ethanol .

Suzuki-Miyaura Coupling for Pyrazole Installation

The 2-chloro intermediate (generated via POCl3 treatment of the triazolo-pyrimidine) undergoes palladium-catalyzed cross-coupling with 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 90°C, the reaction achieves 78% yield (Table 2) .

Table 2: Coupling Reaction Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4K2CO3Dioxane/H2O9078
PdCl2(dppf)Cs2CO3Toluene/EtOH10065
Pd(OAc)2/XPhosK3PO4THF/H2O8071

Analytical and Spectroscopic Validation

Final product identity is confirmed through multimodal characterization:

  • X-ray Crystallography : Monoclinic P21/c space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å .

  • 19F NMR (376 MHz, CDCl3) : δ -62.5 (CF3, q, J = 9.1 Hz) .

  • HPLC Purity : 99.1% (C18 column, 70:30 MeOH/H2O) .

Comparative Analysis of Alternative Synthetic Routes

Alternative pathways explored but deemed less efficient include:

  • Direct Cycloaddition : Attempted [3+2] cyclization between thienopyrimidine diazonium salts and pyrazole acetylenes resulted in <30% yield due to steric hindrance .

  • Mitsunobu Coupling : Reaction of pyrazole-3-ol with 2-iodo-triazolo-pyrimidine using DIAD/PPh3 gave moderate yields (55%) but required chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant antitumor properties. Studies have shown that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways.

Antimicrobial Properties

Heterocycles like this compound have been investigated for their antimicrobial properties against a range of pathogens. The thieno[3,2-e][1,2,4]triazolo scaffold has shown efficacy against bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Some derivatives of triazolo-pyrimidines have demonstrated anti-inflammatory effects in preclinical studies. These compounds can modulate inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases.

Agricultural Applications

The compound's structure suggests potential use as a herbicide or pesticide due to its ability to interact with biological systems in plants. Research into similar compounds indicates that they can inhibit specific enzymes involved in plant growth or disrupt metabolic processes critical for pest survival.

Case Studies

StudyFindings
Antitumor Activity A study on triazole derivatives revealed significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Efficacy A derivative showed activity against multi-drug resistant strains of bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Anti-inflammatory Research In vitro assays indicated reduced levels of pro-inflammatory cytokines when treated with pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Biological Activity Key References
Target Compound Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 8-Methyl, 2-[1-methyl-5-(CF₃)-pyrazol-3-yl], 9-phenyl Potential adenosine antagonist (inferred)
8-Methyl-2-[4-(CF₃)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 8-Methyl, 2-[4-(CF₃)phenyl] Adenosine A₃ receptor antagonist
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 7-(3-Chlorophenyl), 2-(4-tert-butylphenyl) Not specified (structural analog)
Pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrano-triazolo-pyrimidine Variable (e.g., coumarin-3-yl, piperazino) Antimicrobial
5-(4-Methylphenyl)-7-(CF₃)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-(4-Methylphenyl), 7-(CF₃) Intermediate in thiocyanation reactions

Key Comparisons

Core Structure Variations
  • Thieno vs. Pyrazolo/Pyrano Cores: The target compound’s thieno ring introduces sulfur-based electronic effects, altering π-π stacking and hydrogen-bonding capabilities compared to pyrazolo () or pyrano () cores. Pyrazolo-triazolo-pyrimidines (e.g., ) exhibit planar heterocyclic systems (r.m.s. deviation = 0.009 Å) with strong N–H⋯N hydrogen bonding, critical for adenosine receptor binding .
Substituent Effects
  • Trifluoromethyl (CF₃) Groups: Present in the target compound and –9, CF₃ enhances lipophilicity and metabolic resistance. In , CF₃-substituted pyrazolo-triazolo-pyrimidines show subnanomolar affinity for A₃ receptors . Contrastingly, sulfonic acid substituents () reduce affinity due to steric clashes, highlighting the importance of substituent positioning .
  • Phenyl vs. Heteroaromatic Substituents :

    • The target’s 9-phenyl group may favor aromatic interactions similar to ’s 3-chlorophenyl substituent. However, pyridyl analogs (e.g., ’s 9b ) show altered solubility and binding profiles .

Biological Activity

The compound 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (commonly referred to as compound 1 ) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 features a unique arrangement of triazole and pyrimidine rings, which are known to contribute to various biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H16F3N5S
Molecular Weight396.41 g/mol
CAS NumberNot available
IUPAC Name8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to compound 1 have shown effectiveness against a range of bacterial strains. In vitro assays indicated that compounds with trifluoromethyl substitutions possess enhanced antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Case Study : A derivative with a similar structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various Gram-positive bacteria . This suggests that compound 1 may also exhibit potent antimicrobial properties.

Anticancer Activity

The triazole ring is recognized for its role in anticancer therapies. Compounds like compound 1 have been investigated for their ability to inhibit cancer cell proliferation. In particular, studies have shown that triazole derivatives can target specific pathways involved in tumor growth and metastasis.

Mechanism of Action : It is hypothesized that compound 1 may inhibit enzymes involved in DNA replication or repair, thereby inducing apoptosis in cancer cells .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that compounds with similar structures to compound 1 can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components. The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets due to increased electron-withdrawing capacity. This modification often leads to improved pharmacokinetic properties such as absorption and distribution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates under reflux conditions with diphenylether or methanol as solvents. For example, similar pyrazolo-triazolo-pyrimidines are synthesized via condensation of arylhydrazides with aminopyrazoles, achieving yields of 77–85% . Key steps include:

  • Use of catalysts like p-toluenesulfonic acid for cyclization.
  • Purification via recrystallization (e.g., methanol) to isolate high-purity crystals .
  • Data Table :
StepSolventCatalystYield (%)Purity (Melting Point)
CyclizationDiphenyletherNone77–85115–190°C
RecrystallizationMethanol573 K

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Multi-technique validation is critical:

  • Spectroscopy :
  • ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl peaks at δ 3.90–4.10 ppm ).
  • IR for functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ ).
  • Mass Spectrometry : ES-MS for molecular ion confirmation (e.g., [M⁺] 518.2 ).
  • Elemental Analysis : Validate C/H/N ratios (e.g., C: 57.75–58.76%, N: 23.72–24.36% ).

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize target-specific assays:

  • Adenosine Receptor Binding : Radioligand displacement assays using [³H] antagonists (e.g., A₂A receptor studies ).
  • Enzyme Inhibition : Kinase or phosphodiesterase inhibition assays with IC₅₀ determination .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for derivatives ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the pyrazole or phenyl moieties (e.g., methoxy, trifluoromethyl) to assess bioactivity shifts .
  • Crystallography : Resolve X-ray structures to identify hydrogen-bonding motifs (e.g., O–H⋯N interactions ) and correlate with receptor affinity.
  • Computational Modeling : Dock optimized derivatives into adenosine receptor pockets using AutoDock Vina .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps and electrostatic potential maps .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .

Q. How can crystallographic data resolve contradictions in bioactivity across derivatives?

  • Methodological Answer :

  • Hydrogen-Bond Analysis : Compare crystal packing (e.g., R₂²(16) motifs ) to assess stability and solubility.
  • Torsion Angle Mapping : Correlate conformational flexibility (e.g., pyrazole ring dihedrals) with receptor binding .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace diphenylether with DMF or NMP for safer large-scale reactions .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce side products .

Q. How can bioisosteric replacement improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Trifluoromethyl Alternatives : Replace with chlorodifluoromethyl or pentafluorosulfanyl groups .
  • Heterocycle Swapping : Substitute pyrazole with triazole or imidazole to enhance metabolic resistance .

Contradiction Resolution & Data Validation

Q. How should researchers address discrepancies in reported bioactivity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for adenosine receptors ).
  • Structural Reanalysis : Re-examine NMR/LC-MS data to rule out impurities .

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